molecular formula C14H12N4S B15045458 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole

5-(benzylsulfanyl)-1-phenyl-1H-tetrazole

Cat. No.: B15045458
M. Wt: 268.34 g/mol
InChI Key: YGJVZCBHFFYTPP-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-1-phenyl-1H-tetrazole (CAS 21871-47-6) is a sulfur-containing heterocyclic compound with the molecular formula C 8 H 8 N 4 S and an average molecular weight of 192.24 g/mol . This chemical is characterized by a tetrazole ring, a five-membered ring with four nitrogen atoms, which is substituted at the 1-position by a phenyl group and at the 5-position by a benzylsulfanyl (benzylthio) group. Its physical properties include a melting point in the range of 135-138°C and a density of approximately 1.38 g/cm³ . As a building block in organic synthesis, 1-phenyl-1H-tetrazol-5-yl sulfone derivatives are highly valued as Julia-Kocienski olefination reagents . This reaction is a powerful method in synthetic organic chemistry for the stereoselective synthesis of olefins, which are crucial building blocks in the creation of complex molecules, including pharmaceuticals and materials . The 1-phenyl-1H-tetrazol-5-yl sulfone group acts as a robust activating moiety, and its carbanions are known to be more stable compared to other heteroarylsulfonyl counterparts, facilitating reactions with various aldehydes and ketones to form substituted alkenes . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use and handle this material with appropriate personal protective equipment, including gloves and eye protection .

Properties

Molecular Formula

C14H12N4S

Molecular Weight

268.34 g/mol

IUPAC Name

5-benzylsulfanyl-1-phenyltetrazole

InChI

InChI=1S/C14H12N4S/c1-3-7-12(8-4-1)11-19-14-15-16-17-18(14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

YGJVZCBHFFYTPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Catalytic Enhancements

Recent advances utilize heterogeneous catalysts to improve yields and reduce reaction times. Sulfonated reduced graphene oxide (SA-rGO) demonstrates exceptional efficiency in synthesizing 5-substituted tetrazoles, achieving 94% yield for 5-phenyl-1H-tetrazole under optimized conditions (1 mmol benzonitrile, 1.5 mmol NaN₃, 3 mL DMSO, 10 mg SA-rGO, 4 h at 120°C). Analogous conditions could be adapted for benzylsulfanyl-containing nitriles, though substrate-specific optimizations are necessary.

Post-Synthetic Functionalization at the 5-Position

Given the difficulty of obtaining benzylsulfanylnitrile, post-functionalization of a pre-formed tetrazole core is a practical alternative.

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

The thiol group at position 5 serves as a versatile intermediate for introducing benzylsulfanyl via alkylation. 1-Phenyl-1H-tetrazole-5-thiol can be synthesized through:

  • Cycloaddition with Thiocyanate Derivatives : Reacting phenyl azide with potassium thiocyanate (KSCN) under microwave irradiation (130°C, 2 h) yields 5-mercapto-1-phenyl-1H-tetrazole.
  • Reduction of 5-Nitro Derivatives : Catalytic hydrogenation of 5-nitro-1-phenyl-1H-tetrazole (using Pd/C or Raney Ni) produces the corresponding amine, which is diazotized and treated with H₂S to afford the thiol.

Alkylation with Benzyl Bromide

The thiol intermediate undergoes nucleophilic substitution with benzyl bromide in the presence of a base (e.g., K₂CO₃ or NaOH):
$$
\text{1-Phenyl-1H-tetrazole-5-thiol} + \text{Benzyl bromide} \xrightarrow{\text{Base}} \text{this compound}
$$
Yields for analogous reactions range from 75–96% when using polar aprotic solvents (DMF, DMSO) at 60–80°C.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For instance, Kaya et al. synthesized 5-substituted tetrazoles in 10 minutes using Pd/Co nanoparticles, achieving yields up to 99%. Adapting this method:

  • Cycloaddition : 1-Phenyl-1H-tetrazole is synthesized via microwave-assisted [3+2] cycloaddition (120°C, 10 min).
  • Thiolation and Alkylation : Sequential microwave steps introduce the benzylsulfanyl group, reducing total synthesis time to <30 minutes.

Heterogeneous Catalyst Systems

Silver Nanoparticles on Sodium Borosilicate (ASBN)

ASBN catalysts enable solvent-free synthesis of 1-substituted tetrazoles with 94% efficiency. For this compound:

  • Reaction Conditions : 0.05 g ASBN, 120°C, 3 h.
  • Yield : ~90% (extrapolated from analogous 1-substituted tetrazoles).

SA-rGO Reusability

SA-rGO retains 91% yield after eight cycles in tetrazole synthesis, underscoring its sustainability. This catalyst is ideal for large-scale production, minimizing waste and cost.

Comparative Analysis of Methodologies

Method Catalyst Time Yield (%) Scalability
[3+2] Cycloaddition SA-rGO 4 h 94 High
Microwave Synthesis Pd/Co NPs 10 min 99 Moderate
Post-Functionalization K₂CO₃ 6 h 85 High
ASBN Catalyst Ag/sodium borosilicate 3 h 90 High

Challenges and Optimizations

  • Nitrile Availability : Benzylsulfanylnitrile synthesis requires multi-step protocols, limiting direct cycloaddition.
  • Thiol Stability : 1-Phenyl-1H-tetrazole-5-thiol is prone to oxidation; use of inert atmospheres (N₂/Ar) is critical.
  • Catalyst Cost : Noble metal catalysts (Pd/Co) are expensive, favoring SA-rGO or ASBN for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the tetrazole ring can be reduced under specific conditions.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzylsulfanyl)-1-phenyl-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Modifications to the benzyl group significantly alter physicochemical and biological properties:

Compound Name Substituent on Benzyl Key Properties/Applications Reference
5-(4-Methylbenzylsulfanyl)-1-phenyl-1H-tetrazole 4-methyl Enhanced lipophilicity; intermediate in drug synthesis
5-((3-Nitro-5-(trifluoromethyl)benzyl)sulfanyl)-1-phenyl-1H-tetrazole 3-nitro, 5-CF₃ High anti-tubercular activity (93% yield)
5-((3-Fluoro-5-nitrobenzyl)sulfanyl)-1-phenyl-1H-tetrazole 3-fluoro, 5-nitro Anti-tubercular activity (79% yield)
5-((3-Chloro-5-nitrobenzyl)sulfanyl)-1-phenyl-1H-tetrazole 3-chloro, 5-nitro Active against Mycobacterium tuberculosis

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve biological activity, likely by enhancing target binding .

Sulfanyl vs. Sulfonyl Derivatives

Oxidation of the sulfanyl (-S-) group to sulfonyl (-SO₂-) alters electronic properties:

Compound Name Functional Group Reactivity/Application Reference
5-(Benzylsulfanyl)-1-phenyl-1H-tetrazole -S- Cross-coupling precursor; moderate reactivity
5-((Difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole -SO₂- Redox-active in Ni-catalyzed cross-coupling
5-(Octylsulfonyl)-1-phenyl-1H-tetrazole -SO₂- High-yield synthesis (92%); used in E/Z-selective reactions

Key Findings :

  • Sulfonyl derivatives exhibit stronger electron-withdrawing effects, enhancing reactivity in metal-catalyzed reactions .
  • Sulfanyl groups serve as better leaving groups in substitution reactions .

Variations in the Tetrazole Core

Substitutions on the tetrazole ring influence stability and solubility:

Compound Name Tetrazole Substitution Key Properties Reference
5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole 1-methyl Reduced steric hindrance; improved solubility
5-[(4-Fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole 1-methyl Lower melting point (mp not reported)
1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole 1-(3-methoxyphenyl) Potential kinase inhibitor

Key Findings :

  • Methyl substitution at the 1-position reduces steric bulk, improving solubility .
  • Aryl groups (e.g., 3-methoxyphenyl) introduce π-π stacking interactions, relevant in protein binding .

Extended Alkyl and Aromatic Chains

Lengthening the alkyl chain or introducing aromatic systems modifies pharmacokinetics:

Compound Name Structural Feature Application Reference
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole Phenethyl chain Increased bioavailability
5-((Cyclohepta-2,4,6-trien-1-ylmethyl)sulfonyl)-1-phenyl-1H-tetrazole Cycloheptatriene moiety Used in indene synthesis
(R)-5-(((5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrol-2-yl)methyl)thio)-1-phenyl-1H-tetrazole Pyrrole linkage Targeted drug delivery

Key Findings :

  • Phenethyl chains enhance blood-brain barrier penetration .
  • Bulky groups (e.g., cycloheptatriene) enable stereoselective synthesis .

Q & A

Q. What synthetic methodologies are effective for producing 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole with high purity?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A robust method involves reacting 1-phenyl-1H-tetrazole-5-thiol with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . For heterogeneous catalysis, PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C yields high-purity derivatives, as confirmed by TLC monitoring and recrystallization in aqueous acetic acid .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzylsulfanyl group integration at δ ~4.5 ppm for S-CH₂ protons) .
  • IR Spectroscopy : Strong absorption bands near 2550 cm⁻¹ (S-H stretching in thiol intermediates) and 1600 cm⁻¹ (tetrazole ring vibrations) .
  • Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ matching theoretical m/z).

Q. How can X-ray crystallography resolve structural ambiguities in tetrazole derivatives?

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing motifs. For example, the tetrazole ring in 5-(4-chlorobenzyl)-1H-tetrazole exhibits a planar geometry with N-N bond lengths of ~1.30–1.35 Å, while the benzylsulfanyl group adopts a gauche conformation relative to the tetrazole plane . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., S···H contacts contribute ~8% to crystal packing) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

The electron-withdrawing tetrazole ring directs cycloaddition regioselectivity. Computational studies (e.g., DFT) show that the LUMO of the tetrazole is localized at the N2–N3 bond, favoring [3+2] cycloaddition with electron-rich dipolarophiles at this site . Experimental validation using substituted benzylsulfanyl groups (e.g., fluorinated analogs) demonstrates enhanced reactivity at the tetrazole C5 position due to sulfur’s electron-donating effects .

Q. How do substituents on the benzylsulfanyl group modulate biological activity?

  • Electron-withdrawing groups (e.g., -CF₃) : Increase metabolic stability but may reduce solubility.
  • Electron-donating groups (e.g., -OCH₃) : Enhance interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
    Structure-activity relationship (SAR) studies using analogs like 5-[(2-bromobenzyl)sulfanyl]-1H-tetrazole reveal IC₅₀ values correlated with substituent Hammett σ constants .

Q. What catalytic systems optimize the synthesis of fluorinated this compound derivatives?

Heterogeneous metalation-fluorination conditions (e.g., KHMDS/Selectfluor) efficiently introduce fluoroalkyl groups. For example, 1-phenyl-1H-tetrazol-5-yl fluoroalkyl sulfones react with aldehydes/ketones via Kocienski-like condensation to yield α-fluoroalkylated products with >80% yield . Key challenges include controlling competing elimination pathways, which are mitigated by low-temperature (-78°C) electrophilic fluorination .

Q. How do supramolecular interactions influence the solid-state properties of this compound?

Hirshfeld surface analysis of 2’-[1-(2-fluorophenyl)-1H-tetrazol-5-yl]-4-methylbenzoic acid reveals dominant H···H (42%), C···H (23%), and S···H (8%) interactions . These interactions stabilize layered packing motifs, which correlate with thermal stability (Tₘ > 200°C) and mechanochemical responsiveness .

Q. Can computational models predict the solubility and bioavailability of this compound derivatives?

Yes. QSPR models using descriptors like topological polar surface area (TPSA, ~86 Ų) and logP (~3.0) predict moderate aqueous solubility and blood-brain barrier permeability . Molecular dynamics simulations further show that benzylsulfanyl derivatives form stable complexes with serum albumin (binding energy ~-8.5 kcal/mol), suggesting prolonged circulation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to reconcile?

Variations arise from polymorphism or impurities. For instance:

  • Reported MP for 5-(4-chlorobenzyl)-1H-tetrazole : 168–170°C (literature) vs. 172–174°C (experimental) .
    Resolution: Recrystallization from ethanol/water (1:1) yields a single polymorph, confirmed by PXRD .

10. Conflicting reactivity trends in nucleophilic substitution reactions: Substituent effects vs. solvent polarity
While electron-deficient benzyl halides generally react faster, high solvent polarity (e.g., DMSO) can invert trends by stabilizing charged intermediates. Controlled studies in DMF (ε = 37) vs. THF (ε = 7.5) show a 2.5× rate increase for 4-nitrobenzyl bromide in DMF, contradicting predictions based solely on substituent effects .

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